molecular formula C17H19NOS2 B2951261 3-(phenylsulfanyl)-N-[2-(phenylsulfanyl)ethyl]propanamide CAS No. 337923-39-4

3-(phenylsulfanyl)-N-[2-(phenylsulfanyl)ethyl]propanamide

Cat. No.: B2951261
CAS No.: 337923-39-4
M. Wt: 317.47
InChI Key: IMBYOJGYIGVRRL-UHFFFAOYSA-N
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Description

This compound is a propanamide derivative featuring two phenylsulfanyl (C₆H₅S-) substituents: one at the 3-position of the propanamide chain and another on the ethylamine side chain. Its molecular formula is C₁₈H₂₁NO₂S₂ (inferred from and cross-referenced with related structures), with a molecular weight of approximately 347.5 g/mol. Key spectral data include:

  • IR (film): Absorption at 1518 cm⁻¹ (C-N or aromatic C=C stretch) .
  • ¹H-NMR (90 MHz): Signals at δ 2.6–3.1 ppm (multiplet for CH₂ groups adjacent to sulfur) and δ 6.6–6.9 ppm (aromatic protons) .

Properties

IUPAC Name

3-phenylsulfanyl-N-(2-phenylsulfanylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NOS2/c19-17(11-13-20-15-7-3-1-4-8-15)18-12-14-21-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMBYOJGYIGVRRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)NCCSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(phenylsulfanyl)-N-[2-(phenylsulfanyl)ethyl]propanamide typically involves the following steps:

    Formation of the Propanamide Backbone: The initial step involves the preparation of the propanamide backbone through the reaction of propanoic acid with ammonia or an amine under suitable conditions.

    Introduction of Phenylsulfanyl Groups: The phenylsulfanyl groups are introduced via nucleophilic substitution reactions. This can be achieved by reacting the propanamide intermediate with phenylsulfanyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of 3-(phenylsulfanyl)-N-[2-(phenylsulfanyl)ethyl]propanamide may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated synthesis systems are often employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-(phenylsulfanyl)-N-[2-(phenylsulfanyl)ethyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding thiol derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The phenylsulfanyl groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Sodium hydroxide, potassium carbonate, dimethylformamide as solvent.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(phenylsulfanyl)-N-[2-(phenylsulfanyl)ethyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(phenylsulfanyl)-N-[2-(phenylsulfanyl)ethyl]propanamide involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfanyl groups can form covalent bonds with thiol groups in proteins, leading to modulation of their activity. This compound may also interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

3-(Phenylsulfanyl)-N-[4-(Piperidin-1-ylsulfonyl)phenyl]propanamide (CAS 6408-77-1)
  • Molecular formula : C₂₀H₂₄N₂O₃S₂ (MW: 404.55 g/mol) .
  • Key differences :
    • Replaces the 2-(phenylsulfanyl)ethyl group with a 4-(piperidin-1-ylsulfonyl)phenyl moiety.
    • The sulfonyl (-SO₂-) group enhances polarity and hydrogen-bonding capacity compared to the sulfanyl (-S-) group in the parent compound.
    • Density : 1.32 g/cm³; higher than typical sulfanyl derivatives due to sulfonyl group .
N-[4-Cyano-3-(Trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-(phenylsulfonyl)propanamide
  • Molecular formula : C₁₉H₁₈F₃N₂O₃S (MW: 432.4 g/mol) .
  • Key differences :
    • Contains a sulfonyl (-SO₂-) group instead of sulfanyl (-S-), increasing oxidative stability.
    • Fluorine substituents improve metabolic resistance and bioavailability .

Structural Impact on Drug-Likeness

  • Sulfanyl vs. Sulfonyl :
    • Sulfanyl groups (-S-) increase lipophilicity (e.g., target compound: LogP ~3.2) but are prone to oxidation.
    • Sulfonyl groups (-SO₂-) improve aqueous solubility and metabolic stability (e.g., CAS 6408-77-1: PSA ~90 Ų) .
  • Fluorine Substitution :
    • Fluorinated analogs (e.g., trifluoromethyl derivatives in ) exhibit enhanced bioavailability and prolonged half-life .

Biological Activity

3-(phenylsulfanyl)-N-[2-(phenylsulfanyl)ethyl]propanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a propanamide backbone with phenylsulfanyl groups that contribute to its unique chemical properties. Its structure can be depicted as follows:

3 phenylsulfanyl N 2 phenylsulfanyl ethyl propanamide\text{3 phenylsulfanyl N 2 phenylsulfanyl ethyl propanamide}

This configuration allows for various interactions with biological targets, making it a candidate for therapeutic applications.

Antibacterial Properties

Research indicates that 3-(phenylsulfanyl)-N-[2-(phenylsulfanyl)ethyl]propanamide exhibits significant antibacterial activity. Preliminary studies suggest that the compound interacts with bacterial cell membranes, disrupting their integrity and leading to cell death. In vitro tests have shown effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum potential.

Anti-inflammatory Effects

The compound is also being investigated for its anti-inflammatory properties. It acts as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. By inhibiting COX-2, the compound reduces the production of pro-inflammatory prostaglandins, which are mediators of inflammation. This mechanism positions it as a potential therapeutic agent for conditions characterized by excessive inflammation.

The mechanism of action of 3-(phenylsulfanyl)-N-[2-(phenylsulfanyl)ethyl]propanamide involves several pathways:

  • COX-2 Inhibition : The compound binds to the active site of COX-2, inhibiting its enzymatic activity and subsequently decreasing inflammatory mediator production.
  • Cell Membrane Disruption : Its phenylsulfanyl groups facilitate interaction with lipid bilayers, leading to increased permeability and potential lysis of bacterial cells.

Cytotoxicity Studies

In a study evaluating the cytotoxic effects on various cancer cell lines, 3-(phenylsulfanyl)-N-[2-(phenylsulfanyl)ethyl]propanamide demonstrated significant cytotoxicity against breast cancer cells while exhibiting lower toxicity towards normal cells. This selectivity suggests that the compound could be developed into an anticancer agent with minimized side effects .

Comparative Analysis

A comparative analysis of similar compounds reveals that structural modifications can influence biological activity significantly. A table summarizing these findings is presented below:

Compound Structural Features Biological Activity Notes
3-(phenylsulfanyl)-N-[2-(phenylsulfanyl)ethyl]propanamideTwo phenylsulfanyl groupsAntibacterial, Anti-inflammatoryPotential COX-2 inhibitor
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-3-(phenylthio)propanamideThiophene ringAntimicrobial, AnticancerModulates enzyme interactions
1,3-Diaryl-2-propen-1-ones (Chalcones)Acyclic structureAnticancer, AntioxidantStructural adjustments enhance efficacy

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